Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate

Description

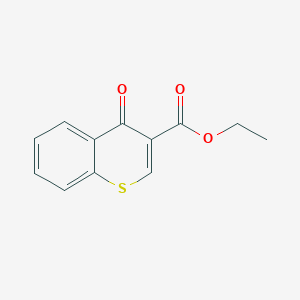

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate is a sulfur-containing heterocyclic compound characterized by a benzothiopyran core with a ketone group at position 4 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions using isothiocyanates or thiol-based precursors .

Properties

Molecular Formula |

C12H10O3S |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

ethyl 4-oxothiochromene-3-carboxylate |

InChI |

InChI=1S/C12H10O3S/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 |

InChI Key |

ZVXVXLASNKQPJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate can be achieved through various synthetic routes. One common method involves the Dieckmann cyclization of ethyl mercaptoacetate with appropriate precursors . The reaction conditions typically involve the use of a base such as sodium ethoxide in an anhydrous solvent like ethanol . Industrial production methods may vary, but they generally follow similar principles of cyclization and esterification reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Saponification (Basic Hydrolysis)

Reaction with aqueous NaOH or KOH cleaves the ester to form the sodium carboxylate, which can be acidified to the free carboxylic acid.

Example :

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate → 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid .

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0.1 M NaOH, reflux | NaOH, H2O | Sodium 4-oxo-4H-1-benzothiopyran-3-carboxylate | 85% | |

| Acidification (HCl) | HCl | 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid | 90% |

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution with amines or alcohols:

Aminolysis

Reaction with primary or secondary amines forms amides.

Example :

this compound + Butylamine → 4-Oxo-4H-1-benzothiopyran-3-carboxamide .

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| DCC/DMAP, CH2Cl2, 25°C | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | N-Butyl-4-oxo-4H-1-benzothiopyran-3-carboxamide | 78% |

Condensation Reactions

The ketone group at position 4 reacts with hydrazines or hydroxylamine to form hydrazones or oximes:

Hydrazone Formation

Reaction with 2,4-dinitrophenylhydrazine (DNPH) yields hydrazone derivatives .

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| EtOH, reflux | 2,4-Dinitrophenylhydrazine | 4-(2,4-Dinitrophenylhydrazono)-4H-1-benzothiopyran-3-carboxylate | 92% |

Reduction Reactions

The ketone group can be selectively reduced to a secondary alcohol using sodium borohydride (NaBH4) or catalytic hydrogenation:

Catalytic Hydrogenation

Reduction over Pd/C yields the dihydrobenzothiopyran derivative .

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H2 (1 atm), Pd/C, EtOAc | 5% Pd/C | Ethyl 4-hydroxy-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate | 88% |

Electrophilic Aromatic Substitution

The benzothiopyran ring undergoes sulfonation or nitration at the electron-rich positions:

Nitration

Reaction with nitric acid introduces nitro groups at position 6 or 8.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HNO3/H2SO4, 0°C | Nitrating mixture | Ethyl 6-nitro-4-oxo-4H-1-benzothiopyran-3-carboxylate | 65% |

Oxidation Reactions

The sulfur atom in the thiopyran ring can be oxidized to sulfoxide or sulfone derivatives:

Sulfoxidation

Treatment with m-chloroperbenzoic acid (mCPBA) forms the sulfoxide .

| Conditions | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| CH2Cl2, 25°C | mCPBA | This compound sulfoxide | 75% |

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in Diels-Alder reactions with dienes:

Diels-Alder Reaction

Reaction with 1,3-butadiene yields bicyclic adducts .

| Conditions | Dienophile | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene, reflux | 1,3-Butadiene | Ethyl 4a,8a-dihydro-4H-1-benzothiopyrano[3,4-b]oxepine-3-carboxylate | 68% |

Biological Activity

Derivatives of this compound exhibit antileishmanial and antiproliferative activity:

| Derivative | Biological Activity | EC50 (µM) | Reference |

|---|---|---|---|

| 4-Oxo-thiochroman-2-carboxamide | Antileishmanial (L. donovani) | 216.2 ± 2.5 | |

| 6-Nitro-4-oxo derivative | Antiproliferative (HeLa) | 12.5 ± 3.3 |

Scientific Research Applications

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include modulation of oxidative stress and inhibition of cell proliferation .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Flexibility: Benzothiopyrans tolerate diverse substituents (e.g., halogens, amino groups) without ring destabilization, a trait leveraged in drug design .

- Electronic Effects : Sulfur in benzothiopyran increases π-electron density compared to oxygen analogs, influencing binding affinity in enzyme inhibition studies .

- Biological Performance : this compound demonstrates superior biofilm inhibition compared to methyl esters, likely due to slower ester hydrolysis rates .

Biological Activity

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and acylation. The compound can be synthesized from thiochroman derivatives, which have been shown to exhibit a broad range of biological activities.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

- Antileishmanial Activity : Studies have shown that compounds containing the benzothiopyran scaffold exhibit potent antileishmanial effects. For instance, specific derivatives have reported effective concentrations (EC50) below 20 µM against Leishmania parasites, indicating strong potential for further development in treating leishmaniasis .

- Cytotoxicity : The compound has also been evaluated for cytotoxic effects on human cancer cell lines. In vitro assays revealed varying levels of antiproliferative activity, with some derivatives showing promising results against HL-60 and HeLa cell lines . The structure of these compounds significantly influences their cytotoxicity, with certain substitutions enhancing or diminishing activity.

- Antibacterial Properties : Related compounds with similar scaffolds have been reported to possess antibacterial properties, particularly against Gram-positive bacteria. This suggests that this compound may also exhibit similar effects, warranting further investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

- Substituents at C2 and C3 : Variations at these positions can lead to substantial differences in biological activity. For example, a nitrile group at C3 has been associated with increased antileishmanial activity, while other groups may reduce effectiveness .

- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies highlight the biological activity of derivatives based on the benzothiopyran scaffold:

- Antileishmanial Studies : A series of thiochromen derivatives were synthesized and tested for their leishmanicidal properties. Compounds with EC50 values below 20 µM were identified as highly active, suggesting a strong correlation between structural features and biological efficacy .

- Cytotoxicity Evaluations : In studies involving human tumor cell lines, certain derivatives exhibited significant antiproliferative effects, demonstrating the potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.